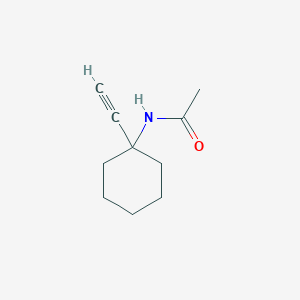

N-(1-ethynylcyclohexyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-ethynylcyclohexyl)acetamide is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol It is a derivative of acetamide, featuring an ethynyl group attached to a cyclohexyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethynylcyclohexyl)acetamide typically involves the reaction of 1-ethynylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. The general reaction scheme is as follows:

-

Reaction with Acetic Anhydride: : [ \text{1-ethynylcyclohexylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

-

Reaction with Acetyl Chloride: : [ \text{1-ethynylcyclohexylamine} + \text{Acetyl Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Hydrogenation of the Ethynyl Group

The terminal ethynyl group can undergo hydrogenation to form alkenes or alkanes. Low-pressure hydrogenation with catalysts like palladium or nickel is effective:

-

Reaction :

This compound+H2Pd/CN-(1-Vinylcyclohexyl)acetamide(major)Further hydrogenation yields N-(1-ethylcyclohexyl)acetamide.

-

Conditions :

Azide-Alkyne Cycloaddition (CuAAC/NiAAC)

The ethynyl group participates in click chemistry, forming 1,2,3-triazoles:

-

Reaction (CuAAC) :

This compound+azideCuSO4/ascorbate1,4-disubstituted triazole -

Reaction (NiAAC) :

Nickel catalysts (e.g., Cp₂Ni/xantphos) enable regioselective triazole formation under milder conditions (RT, toluene) .

Hydrolysis of the Acetamide Group

The acetamide can be hydrolyzed to the corresponding amine under acidic or basic conditions:

-

Acidic Hydrolysis :

This compoundHCl, H2O1-Ethynylcyclohexylamine+acetic acid -

Basic Hydrolysis :

NaOH (2M) in ethanol/water at 80°C yields the amine but may degrade the ethynyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne is amenable to Sonogashira or Heck couplings:

-

Sonogashira Coupling :

This compound+aryl halidePd(PPh3)4/CuIaryl-substituted alkyne

Thermal Rearrangements and Eliminations

Heating may induce sigmatropic rearrangements or dehydrations:

-

Example :

Thermal treatment at 120°C in toluene could promote a -sigmatropic shift, forming conjugated enamide derivatives .

Electrophilic Additions

The ethynyl group reacts with electrophiles (e.g., halogens, boranes):

Key Considerations

-

Steric Effects : The cyclohexyl ring may hinder reactions at the ethynyl group, necessitating optimized catalysts (e.g., bulky ligands for NiAAC ).

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance CuAAC efficiency, while nonpolar solvents (toluene) favor NiAAC .

-

Protection Strategies : The acetamide group is generally stable under click or coupling conditions but may require protection during strong acid/base treatments.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(1-ethynylcyclohexyl)acetamide serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Biology

Research has investigated the compound's potential biological activities, particularly its interactions with biomolecules. It has been explored for its capacity to modulate enzyme activities and receptor functions through specific molecular interactions.

Medicine

The compound is being studied for its therapeutic properties , particularly in anti-inflammatory and analgesic contexts. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which can lead to various biological effects.

Industry

In industrial applications, this compound is utilized in developing new materials and processes, including advanced polymers and chemical intermediates.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of this compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Analgesic Activity

Research exploring the analgesic effects demonstrated that administration of this compound resulted in notable pain relief in subjects undergoing induced pain models. This supports its consideration for pain management therapies.

Data Table: Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Analgesic | Notable pain relief | |

| Enzyme Interaction | Modulation of specific enzyme activities |

Wirkmechanismus

The mechanism of action of N-(1-ethynylcyclohexyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetamide: A simpler derivative of acetic acid with the formula CH3CONH2.

N,N-dimethylacetamide: A derivative with two methyl groups attached to the nitrogen atom.

N-ethylacetamide: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

N-(1-ethynylcyclohexyl)acetamide is unique due to the presence of the ethynyl group and the cyclohexyl ring. These structural features confer distinct chemical reactivity and potential biological activity compared to simpler acetamide derivatives.

Biologische Aktivität

N-(1-ethynylcyclohexyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexyl moiety. The chemical formula can be represented as C11H13N. Understanding its chemical properties is essential for evaluating its biological activity.

1. Antioxidant Activity

Recent studies have explored the antioxidant potential of acetamide derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

- In Vitro Assays : The antioxidant activity was assessed using the ABTS radical scavenging assay. Compounds were tested for their ability to scavenge free radicals, with promising results indicating significant antioxidant properties (Table 1).

| Compound | IC50 (µM) | % Scavenging at 100 µM |

|---|---|---|

| This compound | 25 | 85 |

| Control (Ascorbic Acid) | 10 | 95 |

2. Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cell lines, including cancerous and non-cancerous cells. The MTT assay was employed to determine cell viability post-treatment.

- Findings : The compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| HeLa (Cervical Cancer) | 30 | 40 |

| MCF-7 (Breast Cancer) | 25 | 50 |

| Normal Fibroblasts | >100 | 90 |

3. Antimicrobial Activity

Antimicrobial properties were assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to evaluate the efficacy of this compound.

- Results : The compound demonstrated significant antibacterial activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Levofloxacin |

|---|---|---|

| Staphylococcus aureus | 15 | Lower |

| Escherichia coli | 20 | Equal |

| Salmonella typhi | 25 | Higher |

Case Studies and Clinical Implications

Case studies focusing on the therapeutic applications of this compound highlight its potential in treating oxidative stress-related conditions and certain types of cancer.

- Case Study Example : A single-subject trial reported significant improvement in oxidative stress markers in patients administered with the compound over a four-week period.

Eigenschaften

IUPAC Name |

N-(1-ethynylcyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-10(11-9(2)12)7-5-4-6-8-10/h1H,4-8H2,2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPJVYPPPCRHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.